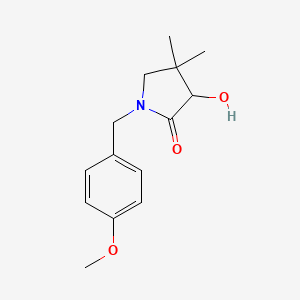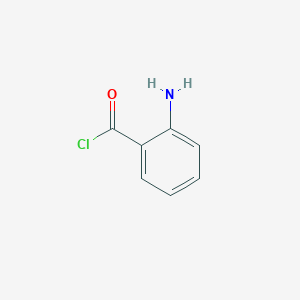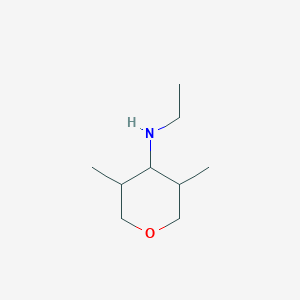![molecular formula C15H25O7P2-3 B13969583 [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphoryl group bonded to an oxido group and a trimethyldodecatrienoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate typically involves the reaction of a phosphoryl chloride with a trimethyldodecatrienol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as pyridine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: It can be reduced to form phosphonates.
Substitution: The oxido group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products
Scientific Research Applications
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing into its potential use as a drug delivery agent and its therapeutic effects.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s unique structure allows it to penetrate cell membranes, making it an effective agent in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] chloride
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] bromide
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] fluoride
Uniqueness
Compared to its analogs, [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate exhibits unique properties due to the presence of the phosphate group. This group enhances its reactivity and allows for a broader range of applications, particularly in biological systems where phosphate groups play a crucial role in cellular functions.
Properties
Molecular Formula |
C15H25O7P2-3 |
|---|---|
Molecular Weight |
379.30 g/mol |
IUPAC Name |
[oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/p-3 |
InChI Key |
VWFJDQUYCIWHTN-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


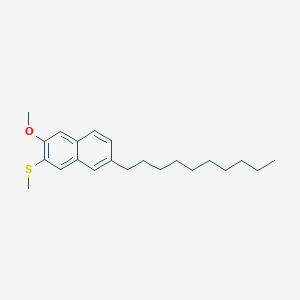
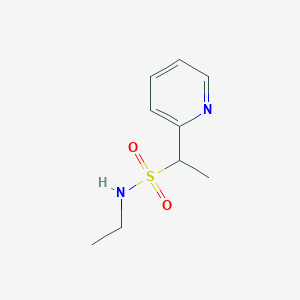
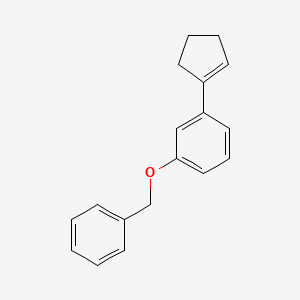
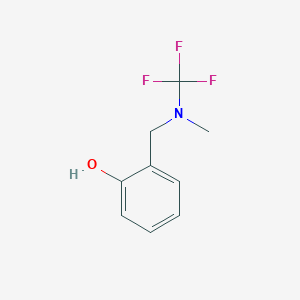
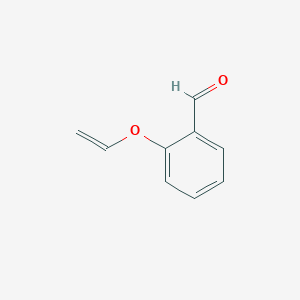
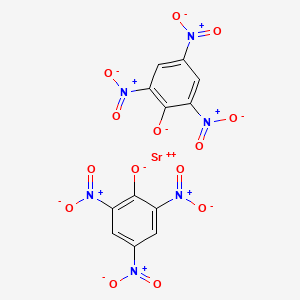
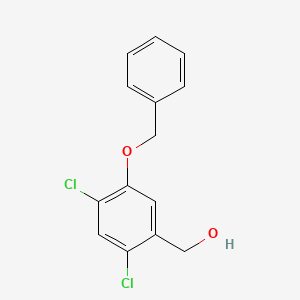
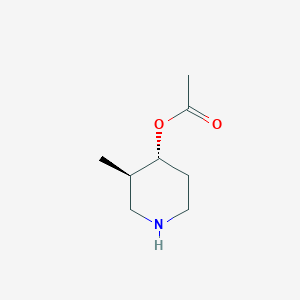
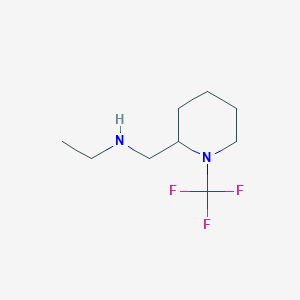
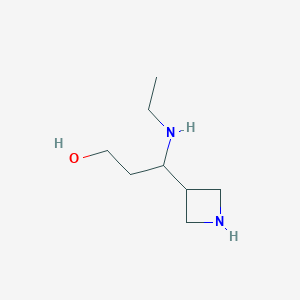
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
